molecular formula C23H21N5O2S B14941543 8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14941543
M. Wt: 431.5 g/mol
InChI Key: FNBSZVGKPPSEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a tetraazole ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps:

    Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and ketones.

    Introduction of the Tetraazole Ring: The tetraazole moiety can be introduced via cycloaddition reactions involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The tetraazole ring, for example, is known to interact with metal ions and proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.

    Imidazole Derivatives: Also contain nitrogen-rich heterocycles and have a wide range of applications in medicine and industry.

    Quinoline Derivatives: Known for their use in antimalarial drugs and other therapeutic agents.

Uniqueness

8-Ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the combination of a pyrroloquinoline core with a tetraazole ring, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

6-ethyl-11,11-dimethyl-9-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C23H21N5O2S/c1-4-14-10-17-15(12-23(2,3)27-19(17)18(11-14)20(29)21(27)30)13-31-22-24-25-26-28(22)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3

InChI Key

FNBSZVGKPPSEHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CSC4=NN=NN4C5=CC=CC=C5)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.